molecular formula C12H15ClO2 B2769396 Ethyl 2-chloro-4-phenylbutanoate CAS No. 27356-99-6

Ethyl 2-chloro-4-phenylbutanoate

Cat. No.: B2769396
CAS No.: 27356-99-6
M. Wt: 226.7
InChI Key: RDLGEYYAZNBHHJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-phenylbutanoate is an organic compound with the molecular formula C12H15ClO2 It is a member of the ester family, characterized by the presence of an ethyl ester group attached to a 2-chloro-4-phenylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2-chloro-4-phenylbutanoyl chloride with ethanol. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-phenylbutanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-chloro-4-phenylbutanol.

    Hydrolysis: 2-chloro-4-phenylbutanoic acid and ethanol.

Scientific Research Applications

Ethyl 2-chloro-4-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting cardiovascular and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-phenylbutanoate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and physiological processes.

Comparison with Similar Compounds

Ethyl 2-chloro-4-phenylbutanoate can be compared with other similar compounds such as:

    Ethyl 2-chloro-4-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl 2-bromo-4-phenylbutanoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-chloro-4-phenylbutyrate: Similar structure but with a butyrate ester instead of a butanoate ester.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a phenyl group, which impart distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 2-chloro-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLGEYYAZNBHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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